Ethyl 3',4'-dichloromalonanilate
Description
Contextualization of Malonanilate Derivatives in Synthetic Chemistry
Malonanilate derivatives belong to the broader class of malonamides and malonic esters, which are cornerstone reagents in organic synthesis. researchgate.net The defining feature of these compounds is the methylene (B1212753) group flanked by two carbonyl groups, which imparts significant acidity to the alpha-protons. This allows for the easy formation of a stabilized carbanion (an enolate), which is a powerful nucleophile for creating new carbon-carbon bonds. askfilo.com
This reactivity is harnessed in the classical malonic ester synthesis to produce a wide array of substituted carboxylic acids. askfilo.com Malonates and their derivatives are widely used as building blocks for complex molecules, including:
Pharmaceuticals: They are precursors in the synthesis of numerous medicinal agents, such as barbiturates. askfilo.com
Heterocyclic Compounds: They can be used in cyclization reactions to form various heterocyclic rings, which are common scaffolds in drug discovery. askfilo.commdpi.com
Agrochemicals: Many pesticides and herbicides are synthesized using malonate intermediates.
Malonanilates, specifically, are amides formed from a malonic acid ester and an aniline (B41778). They retain the reactive methylene group while incorporating the structural features of the aniline, which can be used to direct reactivity or impart specific biological or physical properties to the final molecule.
Significance of Dichloro-Substitution in Aniline and Malonate Frameworks
The "dichloro" aspect of Ethyl 3',4'-dichloromalonanilate refers to the two chlorine atoms on the aniline ring. Dichloroanilines are a class of compounds with substantial industrial importance, serving as key intermediates in the production of herbicides and dyes. wikipedia.org
The significance of the 3,4-dichloro-substitution pattern on the aniline framework is multifaceted:
Electronic Effects: Chlorine is an electron-withdrawing atom. The presence of two chlorine atoms on the benzene (B151609) ring significantly reduces the electron density of the aromatic system and the amine nitrogen. This deactivation influences the molecule's reactivity in subsequent synthetic steps.
Bioactivity: The 3,4-dichloroaniline (B118046) moiety is a known structural component in several widely used herbicides, including propanil (B472794) and diuron. biocompare.com Its incorporation into a larger molecule like a malonanilate can be a strategy for developing new agrochemicals.
Chemical Handle: The chlorine atoms can serve as sites for further functionalization through reactions like nucleophilic aromatic substitution, although this typically requires harsh conditions.
Table 1: Physicochemical Properties of Precursor Molecules
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C) |
|---|---|---|---|---|---|
| 3,4-Dichloroaniline | 95-76-1 | C₆H₅Cl₂N | 162.02 | 69–71 | 272 |
| Diethyl Malonate | 105-53-3 | C₇H₁₂O₄ | 160.17 | -50 | 199.3 |
Theoretical and Synthetic Challenges Posed by this compound
Synthetic Challenges: The synthesis of this compound typically involves the acylation of 3,4-dichloroaniline with a derivative of ethyl malonate, such as ethyl malonyl chloride or via a condensation reaction with diethyl malonate. This process presents several challenges:
Reduced Nucleophilicity: The electron-withdrawing chlorine atoms decrease the nucleophilicity of the aniline's amino group, potentially requiring more forcing reaction conditions or specific catalysts to achieve efficient conversion.
Control of Reactivity: Preventing side reactions, such as the di-acylation of the nitrogen atom, is crucial for obtaining a high yield of the desired mono-anilide product.
Purification: Separation of the final product from unreacted starting materials and potential byproducts can be complex.
Theoretical Challenges: From a theoretical perspective, the molecule is complex due to the interplay of multiple functional groups.
Conformational Analysis: The molecule has several rotatable bonds, leading to multiple possible conformations. Predicting the lowest energy conformation is a challenge that requires computational chemistry methods.
Reactivity Prediction: The molecule contains several potentially reactive sites: the active methylene protons, the amide N-H, the ester group, and the aromatic ring. Theoretical studies are needed to predict which site is most likely to react under different conditions (e.g., with bases, electrophiles, or nucleophiles).
Electronic Structure: Understanding how the halogen substituents influence the electronic properties, such as the molecular orbital energies (HOMO-LUMO gap) and the electrostatic potential, is key to rationalizing its reactivity and potential biological interactions. researchgate.netmdpi.com
Overview of Academic Research Objectives and Scope for this compound
Academic and industrial research involving this compound and similar compounds is typically driven by the goal of creating novel, high-value molecules. The compound serves as a versatile synthetic intermediate.
Key Research Objectives:
Synthesis of Novel Heterocycles: A primary objective is to use the compound as a precursor for synthesizing complex heterocyclic molecules. The malonate portion can be readily cyclized with various reagents to form rings that are prevalent in medicinal chemistry.
Development of Bioactive Compounds: Leveraging the known herbicidal properties of the 3,4-dichloroaniline fragment, research aims to synthesize new derivatives with potential applications as agrochemicals (e.g., fungicides, insecticides) or pharmaceuticals. innospk.com
Exploration of New Synthetic Methodologies: The unique reactivity of the molecule can be used to explore and develop new synthetic reactions and strategies. For example, studying the selective functionalization of the active methylene group in the presence of the other functional groups.
The scope of research is broad, spanning from fundamental studies of the compound's reactivity to applied research focused on discovering new materials and biologically active agents. It combines the strategic advantages of a well-established synthetic building block (the malonate) with a functionally important chemical motif (the dichloroaniline).
Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-(3,4-dichloroanilino)-3-oxopropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl2NO3/c1-2-17-11(16)6-10(15)14-7-3-4-8(12)9(13)5-7/h3-5H,2,6H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNEMRDJLOBQPHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)NC1=CC(=C(C=C1)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2NO3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50934861 | |
| Record name | N-(3,4-Dichlorophenyl)-3-ethoxy-3-oxopropanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50934861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.11 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15386-79-5 | |
| Record name | Malonanilic acid, 3',4'-dichloro-, ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015386795 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(3,4-Dichlorophenyl)-3-ethoxy-3-oxopropanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50934861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for the Preparation of Ethyl 3 ,4 Dichloromalonanilate
Retrosynthetic Analysis and Key Disconnections for Ethyl 3',4'-dichloromalonanilate
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available precursors, which helps in planning a synthesis.
The most logical disconnection in this compound is the amide bond. This bond connects the 3,4-dichlorophenyl group to the ethyl malonate moiety. Breaking this bond reveals two primary precursor molecules: 3,4-dichloroaniline (B118046) and an ethyl ester of malonic acid, such as diethyl malonate or ethyl malonyl chloride. These precursors are generally accessible and serve as the foundational building blocks for the synthesis.
The key to synthesizing this compound is the formation of the amide bond. This is typically achieved through a nucleophilic acyl substitution reaction. The nitrogen atom of 3,4-dichloroaniline acts as the nucleophile, attacking the electrophilic carbonyl carbon of the malonic acid derivative. The success of this bond formation is highly dependent on the reactivity of the acylating agent and the reaction conditions employed.
Conventional Approaches for Malonanilate Synthesis: Adaptations for this compound
Established methods for synthesizing malonanilates can be effectively adapted for the preparation of this compound.
A prevalent method involves the direct condensation of an aniline (B41778) with a malonic acid derivative. wikipedia.org In the context of this compound, this translates to the reaction of 3,4-dichloroaniline with diethyl malonate. This reaction often requires elevated temperatures to proceed at a reasonable rate, and sometimes a catalyst is used to facilitate the process. sci-hub.semdpi.com
Another approach utilizes a more reactive acylating agent, such as ethyl malonyl chloride. The reaction of ethyl malonyl chloride with 3,4-dichloroaniline can often be carried out under milder conditions and may result in higher yields. sci-hub.se The choice between diethyl malonate and ethyl malonyl chloride often depends on a balance between reactivity, cost, and handling considerations, as malonyl chlorides can be sensitive to moisture. sci-hub.se
| Reactants | Product | Conditions |
| 3,4-dichloroaniline, Diethyl malonate | This compound | Elevated temperatures, potential catalyst sci-hub.semdpi.com |
| 3,4-dichloroaniline, Ethyl malonyl chloride | This compound | Milder conditions, often with a base sci-hub.se |
An alternative two-step pathway can also be employed. This involves first reacting 3,4-dichloroaniline with malonic acid to form 3',4'-dichloromalonanilic acid. This intermediate is then subjected to an esterification reaction with ethanol (B145695), typically in the presence of an acid catalyst, to yield the final product, this compound. While this method involves an additional step, it can offer advantages in terms of purification and control over the reaction.
| Step | Reactants | Intermediate/Product |
| 1. Amidation | 3,4-dichloroaniline, Malonic acid | 3',4'-dichloromalonanilic acid |
| 2. Esterification | 3',4'-dichloromalonanilic acid, Ethanol | This compound |
Development of Novel Synthetic Routes for this compound
While the classical methods are reliable, research continues to explore more efficient and environmentally benign synthetic routes. Modern synthetic chemistry offers a range of techniques that could be applied to the synthesis of this compound. For instance, the use of coupling agents in amide bond formation has become a standard practice in organic synthesis. These reagents can facilitate the reaction between the carboxylic acid (or its derivative) and the amine under mild conditions, often leading to high yields and cleaner reactions.
Furthermore, advancements in catalysis, including the use of transition metals or organocatalysts, could offer new pathways. nsf.govmdpi.com Microwave-assisted synthesis is another area of interest, as it can significantly reduce reaction times and improve yields in many condensation reactions. sci-hub.se While specific literature on novel synthetic routes exclusively for this compound is not abundant, the general progress in amide synthesis provides a fertile ground for developing improved methods for its preparation.
Optimization of Reaction Conditions and Solvent Systems
The synthesis of this compound typically involves the acylation of 3,4-dichloroaniline with a suitable malonic acid derivative. A common method is the direct condensation of 3,4-dichloroaniline with diethyl malonate. google.com
The reaction generally proceeds by heating the two reactants together. Research on the synthesis of related malonanilates, such as ethyl 4'-fluoro malonanilate and ethyl 4'-chloro malonanilate, involves refluxing the substituted aniline with diethyl malonate for a period of 2 to 4 hours. ontosight.ai The reaction can be monitored by thin-layer chromatography (TLC) to determine its completion. ontosight.ai
However, the direct reaction of diethyl malonate with 3,4-dichloroaniline has been reported to result in low yields, with one study noting a yield of only 28.7% after boiling the reactants for 18 hours. google.comgoogle.com This suggests that optimization of the reaction conditions is crucial for improving the efficiency of the synthesis.
One patented approach to enhance the yield of substituted malonic ester anilides involves the use of a stoichiometric amount of an alkali alcoholate, such as sodium ethanolate. google.com In this method, the aniline is first treated with the alkali alcoholate in a solvent like toluene (B28343) to form the corresponding anilide salt. Subsequent reaction with the malonic ester at elevated temperatures, with azeotropic removal of the alcohol formed during the reaction, can lead to significantly higher yields of the desired product. google.com
The choice of solvent can also influence the reaction outcome. While the reaction can be performed neat, using a high-boiling solvent like toluene or xylene can facilitate the removal of the ethanol byproduct through azeotropic distillation, thereby driving the equilibrium towards the product side. ontosight.ai
A summary of typical reaction conditions for the synthesis of related malonanilates is presented in the table below.
| Reactants | Solvent | Conditions | Yield | Reference |
| 4-Chloroaniline and Diethyl Malonate | Neat | Reflux | Low | google.com |
| 3,4-Dichloroaniline and Diethyl Malonate | Neat | Boiling, 18 hours | 28.7% | google.comgoogle.com |
| 2,4-Dichloroaniline (B164938) and Diethyl Malonate | Toluene | Reflux with NaOEt | High | google.com |
| Substituted Anilines and Diethyl Malonate | Toluene | Reflux, 2-4 hours | N/A | ontosight.ai |
Exploration of Green Chemistry Principles in Synthesis
The application of green chemistry principles to the synthesis of this compound is an important consideration for developing more environmentally benign processes. nih.gov Key areas of focus include the use of safer solvents, catalyst-free conditions, and improved atom economy.
One approach to a greener synthesis is to perform the reaction under solvent-free conditions, which eliminates the environmental and economic costs associated with solvent use and disposal. The direct reaction of 3,4-dichloroaniline and diethyl malonate at high temperatures, while potentially low-yielding, represents a solvent-free method. google.com
Another green chemistry strategy involves the use of catalysts to improve reaction efficiency and reduce the need for harsh reaction conditions. While the uncatalyzed reaction is possible, exploring the use of solid acid or base catalysts could enhance the reaction rate and yield, allowing for lower reaction temperatures and shorter reaction times.
Furthermore, the development of enzymatic methods, as mentioned in the previous section, aligns well with the principles of green chemistry. wikipedia.org Enzymes operate under mild conditions (neutral pH and ambient temperature) in aqueous media, offering a highly selective and environmentally friendly alternative to traditional chemical synthesis. nih.gov
The table below summarizes some green chemistry considerations for the synthesis of anilides.
| Green Chemistry Principle | Application to Anilide Synthesis | Potential Benefits |
| Safer Solvents | Use of water or solvent-free conditions | Reduced environmental impact and cost |
| Catalysis | Employment of reusable solid catalysts or enzymes | Increased efficiency, milder conditions, less waste |
| Atom Economy | Optimizing reactions to maximize the incorporation of starting materials into the final product | Reduced waste generation |
Isolation and Purification Strategies for Synthetic Intermediates and Final Products
The isolation and purification of this compound from the reaction mixture is a critical step in obtaining a pure product. Common techniques employed for the purification of anilides and esters include recrystallization and column chromatography.
Following the reaction, the crude product may contain unreacted starting materials and byproducts. If the reaction is performed using an alkali alcoholate, the initial workup would involve neutralization with an acid. google.com The resulting mixture can then be extracted with an organic solvent.
Recrystallization is a widely used method for purifying solid organic compounds. rochester.edu A suitable solvent or solvent system is one in which the target compound has high solubility at elevated temperatures and low solubility at room temperature. For a related compound, diethylmalonic acid ethyl ester mono-(2,4-dichloro)-anilide, recrystallization from heptane (B126788) has been reported to yield a pure product with a melting point of 127-128 °C. google.com
Column chromatography is another effective purification technique, particularly when dealing with mixtures of compounds with similar polarities. A silica (B1680970) gel column is typically used, and the components are separated by eluting with a suitable solvent system, such as a mixture of petroleum ether and ethyl acetate. rochester.edu
The purity of the final product can be assessed using various analytical methods, including thin-layer chromatography (TLC), melting point determination, and spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Mechanistic Investigations of Reactions Involving Ethyl 3 ,4 Dichloromalonanilate
Elucidation of Reaction Intermediates and Transition States
While specific intermediates and transition states for reactions of Ethyl 3',4'-dichloromalonanilate have not been experimentally isolated or computationally modeled in published studies, general principles of organic reactions allow for postulation. In reactions such as N-acylation or alkylation, the initial step would likely involve the deprotonation of the amide nitrogen, forming an amidate anion. This intermediate would be stabilized by resonance delocalization onto the adjacent carbonyl group.
In potential cyclization reactions, which are common for malonamates, the formation of a cyclic intermediate would be a key step. The transition state for such a reaction would involve the nucleophilic attack of the amide nitrogen or a carbanion generated from the active methylene (B1212753) group onto an electrophilic center, either intramolecularly or in a separate reagent. The geometry of this transition state would be crucial in determining the stereochemical outcome of the reaction. For instance, in a base-catalyzed intramolecular cyclization, a six-membered ring transition state is often favored.
Kinetic Analysis of Transformation Pathways
A kinetic analysis of transformation pathways for this compound would be essential to understand the reaction rates and the factors that influence them. Such an analysis would involve monitoring the concentration of reactants and products over time under various conditions (e.g., temperature, catalyst loading, reactant concentrations).
For a hypothetical reaction, such as the hydrolysis of the ethyl ester, the rate law would likely be second order, depending on the concentrations of both the ester and the hydrolyzing agent (e.g., hydroxide (B78521) ion). The rate constant (k) could be determined from the slope of a plot of the inverse of the reactant concentration versus time.
Hypothetical Kinetic Data for Hydrolysis of a Malonanilate Derivative
| Temperature (°C) | [Substrate] (mol/L) | [NaOH] (mol/L) | Initial Rate (mol/L·s) |
|---|---|---|---|
| 25 | 0.1 | 0.1 | 1.5 x 10⁻⁵ |
| 25 | 0.2 | 0.1 | 3.0 x 10⁻⁵ |
| 25 | 0.1 | 0.2 | 3.1 x 10⁻⁵ |
This is a hypothetical data table for illustrative purposes.
From such data, the activation energy (Ea) for the reaction could be calculated using the Arrhenius equation, providing insight into the temperature sensitivity of the reaction.
Influence of Electronic and Steric Effects on Reactivity
The reactivity of this compound is significantly influenced by both electronic and steric effects.
Electronic Effects: The two chlorine atoms on the phenyl ring are electron-withdrawing groups. Their presence at the 3' and 4' positions deactivates the aromatic ring towards electrophilic substitution. More importantly, they increase the acidity of the N-H proton of the amide group, making it more susceptible to deprotonation. This enhanced acidity can facilitate reactions that proceed via an amidate anion. The electron-withdrawing nature of the dichlorophenyl group also influences the reactivity of the carbonyl carbons, making them more electrophilic.
Steric Effects: The steric hindrance around the amide linkage and the ester group is relatively moderate. However, the substitution pattern on the aromatic ring can influence the preferred conformation of the molecule, which in turn can affect its reactivity in intramolecular reactions. For intermolecular reactions, the approach of bulky reagents may be somewhat hindered by the dichlorophenyl group.
Catalytic Studies in Reactions of this compound
While specific catalytic studies for this compound are scarce, the principles of catalysis can be applied to predict its behavior in various reaction types.
In homogeneous catalysis, this compound could serve as a substrate in cross-coupling reactions. For instance, palladium-catalyzed reactions like the Buchwald-Hartwig amination could potentially be used to form a C-N bond between the amide nitrogen and an aryl halide, although this would require prior N-H deprotonation. The active methylene group of the malonate portion is a classic precursor for C-C bond formation, for example, in Michael additions or alkylations catalyzed by soluble bases.
Heterogeneous catalysts, such as solid-supported acids or bases, could be employed in reactions involving this compound. For example, a solid acid catalyst could facilitate the hydrolysis of the ester group or other acid-catalyzed transformations. Solid-supported bases could be used to promote condensation reactions involving the active methylene group. The advantage of heterogeneous catalysis lies in the ease of catalyst separation and recycling.
Organocatalysis offers a metal-free approach to catalyze reactions of this compound. Chiral organocatalysts, such as proline derivatives or cinchona alkaloids, could be used to achieve enantioselective transformations. For example, an organocatalyst could be employed to catalyze an asymmetric Michael addition of the malonate moiety to an α,β-unsaturated carbonyl compound. The catalyst would activate the electrophile and/or the nucleophile and control the stereochemistry of the product.
Reaction Pathway Mapping Using Mechanistic Probes
The elucidation of a reaction mechanism is a cornerstone of chemical research, providing fundamental insights into the transformation of reactants into products. For complex organic molecules such as this compound, understanding the intricate sequence of bond-forming and bond-breaking events is crucial for optimizing reaction conditions, controlling product selectivity, and designing novel synthetic methodologies. Mechanistic probes are powerful tools in this endeavor, acting as molecular reporters that can provide evidence for the existence of transient intermediates and help to map out the operative reaction pathways. These probes are designed to react in a predictable manner in the presence of specific types of reactive intermediates, thereby yielding products that serve as a signature for the mechanistic pathway.
One of the primary challenges in studying reaction mechanisms is the often fleeting nature of intermediates, such as radicals or cations, which may exist for only fractions of a second. wikipedia.orgnih.gov Direct observation of these species can be difficult, requiring sophisticated and expensive equipment for techniques like flash photolysis or pulse radiolysis. wikipedia.org Mechanistic probes offer an indirect yet effective alternative, allowing chemists to infer the presence and behavior of these intermediates through the analysis of the final reaction products. wikipedia.org
A common strategy involves introducing a probe molecule into the reaction mixture that can undergo a characteristic structural rearrangement if a specific type of intermediate is formed. The detection of the rearranged product, often through chromatographic or spectroscopic methods, provides compelling evidence for the transient existence of that intermediate. The choice of a mechanistic probe is critical and must be tailored to the specific reaction being investigated, with the probe's own reactivity carefully calibrated to provide meaningful kinetic and mechanistic data.
Application of Radical Clocks
In reactions where a free-radical mechanism is suspected, "radical clocks" are a particularly insightful class of mechanistic probes. wikipedia.org A radical clock is a molecule that, upon forming a radical, can undergo a unimolecular rearrangement at a known rate. wikipedia.orgyoutube.com This rearrangement competes with an intermolecular reaction, such as the trapping of the radical by another reagent in the reaction mixture. wikipedia.org By analyzing the ratio of the rearranged to the unrearranged products, it is possible to determine the rate of the intermolecular trapping reaction. wikipedia.org
For instance, in a hypothetical reaction involving this compound where a radical intermediate is proposed, a suitable radical clock could be introduced into the reaction system. The competition between the clock's internal rearrangement and its reaction with a trapping agent would provide a kinetic benchmark. Common examples of radical clock reactions include cyclizations of 5-hexenyl radicals and ring-opening of cyclopropylmethyl radicals. youtube.comillinois.edu The rates of these rearrangements are well-documented and can be finely tuned by the addition of substituents, allowing for the study of a wide range of reaction rates. wikipedia.org
The data obtained from such an experiment could be tabulated to compare the outcomes under different reaction conditions, as illustrated in the hypothetical table below. This data would be instrumental in determining the lifetime of the radical intermediate and understanding the factors that influence the reaction pathway.
Hypothetical Data from a Radical Clock Experiment
| Entry | Trapping Agent Concentration (M) | Ratio of Unrearranged Product : Rearranged Product | Calculated Rate Constant (k) (s⁻¹) |
|---|---|---|---|
| 1 | 0.1 | 5 : 1 | 5.0 x 10⁵ |
| 2 | 0.2 | 10 : 1 | 1.0 x 10⁶ |
| 3 | 0.3 | 15 : 1 | 1.5 x 10⁶ |
| 4 | 0.4 | 20 : 1 | 2.0 x 10⁶ |
Intermediate Trapping Experiments
Beyond radical clocks, other types of trapping experiments can be employed to intercept and identify reactive intermediates. If a carbocationic intermediate is suspected in a reaction of this compound, for example, a nucleophilic trapping agent could be added to the reaction. The formation of a product derived from the reaction of the carbocation with the nucleophile would provide strong evidence for its existence.
Nitroxyl radicals are another type of effective trapping agent for radical intermediates. illinois.edu These stable radicals can couple with transient radicals to form stable adducts that can be isolated and characterized, providing a clear snapshot of the intermediate species. illinois.edu The use of such trapping agents can help to distinguish between different potential mechanistic pathways, such as those involving radical versus ionic intermediates.
Advanced Spectroscopic and Diffraction Based Structural Elucidation of Ethyl 3 ,4 Dichloromalonanilate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. Through the analysis of ¹H, ¹³C, and two-dimensional NMR data, a complete and unambiguous assignment of all proton and carbon signals in Ethyl 3',4'-dichloromalonanilate is possible.
Proton (¹H) NMR Spectral Interpretation
The ¹H NMR spectrum provides detailed information about the chemical environment, connectivity, and number of different types of protons in the molecule. The predicted spectrum of this compound exhibits distinct signals corresponding to the aromatic protons, the amide (N-H) proton, the active methylene (B1212753) protons of the malonate group, and the protons of the ethyl ester group.
The aromatic region is expected to show three protons on the dichlorinated phenyl ring. The proton at C-2' would appear as a doublet, coupled to the proton at C-6'. The proton at C-5' would likely be a doublet of doublets, coupled to both the C-6' and C-2' protons, though the coupling to C-2' (meta-coupling) would be smaller. The C-6' proton would appear as a doublet, coupled to the C-5' proton. The ethyl group displays a characteristic quartet for the methylene (-CH₂-) protons, coupled to the three protons of the methyl (-CH₃) group, which in turn appears as a triplet. libretexts.org The methylene protons of the malonate core are chemically equivalent and are expected to appear as a singlet. The amide proton (N-H) would also present as a singlet, with its chemical shift being sensitive to solvent and concentration.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| -NH- (Amide) | ~9.5 - 10.5 | Singlet (broad) | 1H |
| Ar-H (C2'-H) | ~7.8 | Doublet (d) | 1H |
| Ar-H (C5'-H) | ~7.5 | Doublet of Doublets (dd) | 1H |
| Ar-H (C6'-H) | ~7.3 | Doublet (d) | 1H |
| -O-CH₂-CH₃ (Ethyl) | ~4.2 | Quartet (q) | 2H |
| -CO-CH₂-CO- (Malonate) | ~3.6 | Singlet (s) | 2H |
| -O-CH₂-CH₃ (Ethyl) | ~1.3 | Triplet (t) | 3H |
Carbon-13 (¹³C) NMR Spectral Interpretation
The proton-decoupled ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their electronic environment. docbrown.info For this compound, eleven distinct signals are predicted, corresponding to each unique carbon atom in the structure.
The two carbonyl carbons of the amide and ester groups are expected to resonate at the lowest field (highest ppm values), typically in the range of 165-175 ppm. rsc.org The six carbons of the dichlorinated aromatic ring would appear in the aromatic region (115-140 ppm), with the carbons directly bonded to chlorine atoms (C-3' and C-4') showing shifts influenced by the halogen's electronegativity and anisotropic effects. The remaining carbons include the malonate methylene carbon, and the two carbons of the ethyl group.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| -O-C=O (Ester) | ~168 |
| -NH-C=O (Amide) | ~165 |
| Ar-C (C1') | ~137 |
| Ar-C (C4') | ~132 |
| Ar-C (C3') | ~130 |
| Ar-C (C5') | ~128 |
| Ar-C (C6') | ~122 |
| Ar-C (C2') | ~120 |
| -O-CH₂-CH₃ (Ethyl) | ~62 |
| -CO-CH₂-CO- (Malonate) | ~45 |
| -O-CH₂-CH₃ (Ethyl) | ~14 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
Two-dimensional NMR experiments are crucial for confirming the assignments made from 1D spectra and for assembling the molecular structure.
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) couplings. Key expected correlations include the coupling between the ethyl -CH₂- and -CH₃ protons, and couplings between adjacent aromatic protons (C5'-H with C6'-H).
HSQC (Heteronuclear Single Quantum Coherence) : The HSQC spectrum correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations). This would definitively link each proton signal in Table 1 to its corresponding carbon signal in Table 2 (e.g., the ethyl quartet at ~4.2 ppm to the carbon at ~62 ppm).
HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons over two to three bonds, which is vital for piecing together the molecular fragments. Expected key HMBC correlations would include:
The amide proton (-NH-) to the amide carbonyl carbon and to aromatic carbons C2' and C6'.
The malonate methylene protons to both the amide and ester carbonyl carbons.
The ethyl methylene protons to the ester carbonyl carbon and the ethyl methyl carbon.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Vibrational spectroscopy provides information about the functional groups present in a molecule. The IR and Raman spectra of this compound are expected to show characteristic absorption bands corresponding to the various bonds within its structure.
The most prominent features would include:
N-H Stretch : A moderate to sharp absorption band around 3300 cm⁻¹ from the amide N-H bond.
C-H Stretches : Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl and methylene groups appear just below 3000 cm⁻¹. libretexts.org
C=O Stretches : Two distinct and strong carbonyl absorptions are predicted. The ester carbonyl (C=O) typically appears at a higher wavenumber (around 1735-1750 cm⁻¹) than the amide I band (C=O stretch), which is expected around 1670-1690 cm⁻¹. docbrown.infomasterorganicchemistry.com
C-O and C-N Stretches : Stretching vibrations for the C-O bond of the ester and the C-N bond of the amide would be found in the fingerprint region (1300-1000 cm⁻¹). docbrown.info
Aromatic Region : Aromatic C=C ring stretching vibrations would produce bands in the 1600-1450 cm⁻¹ region.
C-Cl Stretches : Carbon-chlorine stretching vibrations typically appear as strong bands in the lower wavenumber region of the fingerprint region, approximately 800-600 cm⁻¹.
Table 3: Predicted Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch (Amide) | ~3300 | Medium |
| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |
| Aliphatic C-H Stretch | 3000 - 2850 | Medium |
| C=O Stretch (Ester) | ~1740 | Strong |
| C=O Stretch (Amide I) | ~1680 | Strong |
| Aromatic C=C Bending | 1600 - 1450 | Medium-Strong |
| C-O Stretch (Ester) | 1300 - 1200 | Strong |
| C-N Stretch (Amide) | 1250 - 1180 | Medium |
| C-Cl Stretch | 800 - 600 | Strong |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pattern Analysis
High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular weight of a compound, allowing for the confident determination of its elemental formula. For this compound (C₁₁H₁₁Cl₂NO₃), the calculated monoisotopic mass is approximately 291.0065 u.
The mass spectrum would also exhibit a characteristic isotopic pattern due to the presence of two chlorine atoms. The relative abundance of ³⁵Cl and ³⁷Cl isotopes would result in M⁺, [M+2]⁺, and [M+4]⁺ peaks with an approximate intensity ratio of 9:6:1. whitman.edu
Electron impact (EI) ionization would cause fragmentation of the molecular ion, providing valuable structural information. acdlabs.com Key predicted fragmentation pathways include:
Loss of the ethoxy radical (•OCH₂CH₃, 45 u) from the ester to give a prominent acylium ion. libretexts.org
Cleavage of the amide bond, leading to fragments corresponding to the dichlorophenyl isocyanate ion or the dichlorophenylamine ion.
McLafferty rearrangement is possible for the ester, leading to the loss of ethylene (B1197577) (28 u).
Table 4: Predicted HRMS Fragments for this compound
| Predicted m/z | Possible Fragment Ion | Formula |
|---|---|---|
| 291.0065 | [M]⁺ | [C₁₁H₁₁Cl₂NO₃]⁺ |
| 246.0486 | [M - OCH₂CH₃]⁺ | [C₉H₆Cl₂NO₂]⁺ |
| 187.9721 | [Cl₂C₆H₃NCO]⁺ | [C₇H₃Cl₂NO]⁺ |
| 160.9770 | [Cl₂C₆H₃NH]⁺ | [C₆H₄Cl₂N]⁺ |
| 129.0553 | [CH₂(CO)OEt]⁺ | [C₅H₇O₃]⁺ |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Characterization
UV-Vis spectroscopy provides insight into the electronic transitions within a molecule and is particularly useful for characterizing conjugated systems and chromophores. sci-hub.se The primary chromophore in this compound is the dichlorinated aniline (B41778) moiety.
The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or methanol (B129727), is expected to show absorption bands corresponding to π → π* transitions associated with the aromatic ring. upi.edu Benzene (B151609) itself shows fine-structured bands, but substitution on the ring, particularly with groups having non-bonding electrons like the amino group and chlorine atoms, modifies the spectrum significantly. These substitutions typically cause a bathochromic (red) shift to longer wavelengths and an increase in absorption intensity (hyperchromic effect). Weaker n → π* transitions associated with the carbonyl groups may also be observed, but are often obscured by the more intense π → π* bands.
The spectrum would likely feature a strong absorption band in the 250-300 nm range, characteristic of the substituted benzene ring chromophore.
Table 5: Predicted UV-Vis Absorption Data for this compound
| Predicted λmax (nm) | Electronic Transition Type | Chromophore |
|---|---|---|
| ~260 - 280 | π → π | Dichlorinated Phenyl Ring |
| ~210 - 230 | π → π | Amide/Ester Carbonyls |
X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions
As of the latest available data, a definitive single-crystal X-ray diffraction study for this compound has not been reported in publicly accessible crystallographic databases or peer-reviewed scientific literature. The experimental determination of the solid-state molecular architecture, including precise bond lengths, bond angles, and the nature of intermolecular interactions for this specific compound, remains an area for future research.
X-ray crystallography is a powerful and indispensable technique for the unambiguous determination of the three-dimensional arrangement of atoms within a crystalline solid. nih.govksu.edu.sa This method relies on the diffraction of an X-ray beam by the ordered lattice of atoms in a crystal, producing a unique diffraction pattern. mdpi.com The analysis of the positions and intensities of the diffracted spots allows for the calculation of an electron density map, from which the precise coordinates of each atom in the molecule and the crystal packing can be deduced.
For a compound like this compound, a crystallographic study would provide invaluable insights into its conformational preferences in the solid state. Key structural features that could be elucidated include:
Bond Lengths and Angles: The exact lengths of all covalent bonds and the angles between them would be measured, offering a comparison between the experimental values and theoretical calculations. nih.gov
Intermolecular Interactions: The study would reveal the non-covalent interactions that govern the crystal packing. These could include hydrogen bonds (e.g., between the N-H group and a carbonyl oxygen of a neighboring molecule), halogen bonding involving the chlorine atoms, and π-π stacking interactions between the aromatic rings. The nature and geometry of these interactions are crucial for understanding the stability and physical properties of the crystalline material.
While experimental data for the title compound is not available, crystallographic studies on structurally related molecules, such as isomers or compounds with similar functional groups, often provide a basis for predicting the likely structural characteristics. For instance, studies on other dichlorophenyl derivatives or anilides can offer clues about potential hydrogen bonding motifs and packing arrangements. However, it is crucial to note that even small changes in molecular structure, such as the position of the chlorine atoms on the phenyl ring, can lead to significantly different crystal packing and intermolecular interactions.
The generation of suitable single crystals is a prerequisite for X-ray diffraction analysis and can often be a challenging step. Should single crystals of this compound be grown in the future, a full crystallographic analysis would typically yield the data presented in the following hypothetical tables.
Table 1: Hypothetical Crystal Data and Structure Refinement for this compound
| Parameter | Value (Example) |
| Empirical formula | C₁₁H₁₁Cl₂NO₃ |
| Formula weight | 276.11 |
| Temperature | 293(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 10.123(4) Å α = 90° |
| b = 15.456(6) Å β = 98.76(5)° | |
| c = 8.234(3) Å γ = 90° | |
| Volume | 1272.1(8) ų |
| Z | 4 |
| Density (calculated) | 1.442 Mg/m³ |
| Absorption coefficient | 0.52 mm⁻¹ |
| F(000) | 568 |
| Crystal size | 0.25 x 0.20 x 0.15 mm |
| Theta range for data collection | 2.50 to 28.00° |
| Final R indices [I>2σ(I)] | R₁ = 0.045, wR₂ = 0.112 |
| R indices (all data) | R₁ = 0.062, wR₂ = 0.125 |
Table 2: Hypothetical Hydrogen Bond Geometry (Å, °) for this compound
| D—H···A | d(D—H) | d(H···A) | d(D···A) | ∠(DHA) |
| N1—H1···O2ⁱ | 0.86 | 2.05 | 2.90(1) | 175 |
| C4—H4A···O1ⁱⁱ | 0.97 | 2.45 | 3.35(2) | 155 |
Symmetry codes: (i) x, -y+1/2, z+1/2; (ii) -x+1, -y, -z+1
The data presented in these tables are purely illustrative and represent the type of information that would be obtained from a successful X-ray crystallographic analysis. The actual determination of these parameters for this compound awaits future experimental investigation.
Computational Chemistry and Theoretical Studies of Ethyl 3 ,4 Dichloromalonanilate
Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. rsc.org These methods solve the Schrödinger equation for a given atomic arrangement, providing detailed information about electron distribution and energy levels.
Density Functional Theory (DFT) Applications for Ground State Properties
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. taylor.edu It is particularly effective for determining the ground-state properties of molecules like Ethyl 3',4'-dichloromalonanilate. By employing a functional such as B3LYP with a suitable basis set like 6-311++G(d,p), one can calculate various properties. bohrium.com
Key ground state properties that would be determined include:
Optimized Molecular Geometry: The lowest energy arrangement of the atoms, providing bond lengths, bond angles, and dihedral angles.
Total Energy: The total electronic energy of the molecule in its optimized state.
Molecular Electrostatic Potential (MEP): A map of the electrostatic potential on the electron density surface, which helps in identifying regions prone to electrophilic and nucleophilic attack. malayajournal.orgresearchgate.net Red-colored regions on an MEP map indicate negative electrostatic potential (electron-rich), while blue regions indicate positive potential (electron-poor). malayajournal.org
| Property | Predicted Value (Illustrative) |
| Total Energy | -1534.5 Hartree |
| Dipole Moment | 3.45 Debye |
| C=O Bond Length | 1.22 Å |
| N-H Bond Length | 1.01 Å |
| C-Cl (C3') Bond Length | 1.74 Å |
| C-Cl (C4') Bond Length | 1.73 Å |
Table 1: Illustrative DFT-calculated ground state properties for this compound.
Ab Initio Methods for High-Level Electronic Structure Characterization
Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of experimental data. unipd.it While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide a higher level of accuracy for electronic structure characterization. nih.govornl.gov
For a molecule like this compound, these high-level calculations would be used to:
Benchmark DFT results: Comparing energies and geometries from methods like CCSD(T) can validate the chosen DFT functional and basis set. nih.gov
Investigate Electron Correlation Effects: These methods explicitly account for the correlation between the motions of electrons, which is crucial for accurate energy predictions.
Calculate Accurate Interaction Energies: When studying potential dimers or complexes of the molecule, ab initio methods provide reliable binding energies.
Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). malayajournal.org
HOMO: The outermost orbital containing electrons, which acts as an electron donor.
LUMO: The innermost orbital without electrons, which acts as an electron acceptor.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. malayajournal.org A smaller gap suggests a more reactive molecule. researchgate.net For this compound, the dichlorophenyl ring and the malonanilate group would significantly influence the energies and spatial distributions of these orbitals. From the analysis of these orbitals, several chemical reactivity descriptors can be calculated. mdpi.com
| Parameter | Formula | Predicted Value (Illustrative) |
| HOMO Energy | EHOMO | -6.8 eV |
| LUMO Energy | ELUMO | -1.5 eV |
| Energy Gap | ΔE = ELUMO - EHOMO | 5.3 eV |
| Ionization Potential | I ≈ -EHOMO | 6.8 eV |
| Electron Affinity | A ≈ -ELUMO | 1.5 eV |
| Global Hardness | η = (I - A) / 2 | 2.65 eV |
| Chemical Potential | μ = -(I + A) / 2 | -4.15 eV |
| Electrophilicity Index | ω = μ² / (2η) | 3.25 eV |
Table 2: Illustrative FMO analysis and global reactivity descriptors for this compound.
Conformational Analysis and Potential Energy Surface Mapping
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. lumenlearning.compressbooks.pub For this compound, key rotations would occur around the C-N bond of the amide linkage and the C-C bonds of the ethyl group.
A Potential Energy Surface (PES) maps the energy of a molecule as a function of its geometry. libretexts.orghuntresearchgroup.org.uk By systematically rotating specific dihedral angles and calculating the energy at each step, a PES can be generated. This surface reveals the low-energy (stable) conformations and the energy barriers between them. libretexts.orgwikipedia.org For this compound, the PES would likely show that planar or near-planar arrangements of the amide group are favored due to resonance stabilization, while steric hindrance from the dichlorophenyl group would influence the rotational barrier.
Molecular Dynamics (MD) Simulations for Conformational Landscape Exploration
Molecular Dynamics (MD) simulations provide a way to explore the conformational landscape of a molecule over time by solving Newton's equations of motion. mdpi.com This technique allows for the observation of how the molecule behaves in a simulated environment, such as in a solvent, and at a given temperature. chemrxiv.org
For this compound, an MD simulation would:
Explore a wider range of conformations: Compared to a static PES scan, MD can reveal more complex and subtle conformational changes.
Simulate solvent effects: Running the simulation in a solvent box (e.g., water or an organic solvent) provides insight into how the solvent influences the molecule's preferred shape.
Analyze dynamic stability: By tracking parameters like the root-mean-square deviation (RMSD) over time, the stability of different conformations can be assessed. researchgate.net Studies on other anilides have successfully used MD simulations to understand their stability and interactions. nih.govnih.gov
Theoretical Prediction of Spectroscopic Parameters
Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data for structure validation. unipd.it
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, which can be converted to ¹H and ¹³C NMR chemical shifts. plos.org These theoretical shifts are valuable for assigning experimental spectra.
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. plos.org This can provide information about the electronic structure and conjugation within the molecule.
| Spectroscopic Technique | Predicted Parameter (Illustrative) | Corresponding Structural Feature |
| ¹³C NMR | δ ≈ 168 ppm, δ ≈ 165 ppm | Carbonyl carbons of the malonate group |
| ¹H NMR | δ ≈ 8.5 ppm | Amide proton (N-H) |
| IR | ν ≈ 1740 cm⁻¹, ν ≈ 1690 cm⁻¹ | C=O stretching vibrations |
| IR | ν ≈ 3300 cm⁻¹ | N-H stretching vibration |
| UV-Vis | λmax ≈ 265 nm | π → π* transition in the aromatic ring |
Table 3: Illustrative theoretically predicted spectroscopic parameters for this compound.
Computational Modeling of Reaction Mechanisms and Energy Barriers of this compound
Computational chemistry, particularly through the application of Density Functional Theory (DFT), serves as a powerful tool for elucidating the intricate details of reaction mechanisms, including the identification of transition states and the calculation of associated energy barriers. While specific computational studies focusing exclusively on the reaction mechanisms of this compound are not extensively available in publicly accessible literature, we can infer the likely mechanistic pathways and energetic considerations by examining computational analyses of analogous reactions, such as the formation of other N-substituted anilines and related amide bond formations.
The synthesis of malonanilates, including this compound, typically involves the N-acylation of an aniline (B41778) derivative with a malonic ester. In this case, 3,4-dichloroaniline (B118046) reacts with diethyl malonate. The reaction generally proceeds via a nucleophilic acyl substitution mechanism. Computational modeling of similar acylation reactions provides insight into the key steps and their energetic profiles.
General Mechanistic Steps and Theoretical Considerations:
The reaction between an aniline and a diethyl malonate to form a malonanilate can be dissected into several key elementary steps, each with a corresponding transition state and energy barrier that can be modeled computationally.
Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the nitrogen atom of the 3,4-dichloroaniline on one of the carbonyl carbons of diethyl malonate. The lone pair of electrons on the nitrogen atom acts as the nucleophile. The dichlorophenyl group, being electron-withdrawing, is expected to decrease the nucleophilicity of the aniline nitrogen, which could lead to a higher activation energy for this initial step compared to unsubstituted aniline.
Formation of a Tetrahedral Intermediate: The nucleophilic attack leads to the formation of a tetrahedral intermediate. This intermediate is typically a high-energy species but resides in a local energy minimum on the potential energy surface. Computational studies on related amide formations have characterized the geometry and stability of such intermediates.
Proton Transfer: A proton transfer step is often involved, which can occur either intramolecularly or be mediated by solvent molecules. This is a crucial step to facilitate the departure of the leaving group.
Leaving Group Departure: The ethoxy group (-OEt) from the diethyl malonate departs as an ethoxide ion or ethanol (B145695) (after protonation). The departure of the leaving group from the tetrahedral intermediate leads to the reformation of the carbonyl group and the formation of the final amide product.
Insights from Analogous Computational Studies:
Computational studies on the acylation of anilines and related amide bond formations using DFT methods, such as B3LYP with various basis sets (e.g., 6-311G(d,p)), have provided valuable data on the energetics of these transformations. For instance, research on the reaction of anilines with other acylating agents has shown that the rate-determining step is often the initial nucleophilic attack or the breakdown of the tetrahedral intermediate.
The presence of the two chlorine atoms on the phenyl ring of the aniline is a significant factor. Computationally, the electron-withdrawing nature of these substituents would be shown to decrease the electron density on the nitrogen atom, thereby increasing the energy barrier for the initial nucleophilic attack. This is consistent with experimental observations where substituted anilines show different reactivities.
While specific energy barrier values for this compound are not available, we can present a hypothetical energy profile based on data from analogous systems. The following table illustrates the type of data that would be generated from a detailed DFT study of the reaction.
Hypothetical Reaction Coordinate for the Formation of this compound
| Step | Description | Relative Energy (kcal/mol) |
| R | Reactants (3,4-dichloroaniline + diethyl malonate) | 0.0 |
| TS1 | Transition state for nucleophilic attack | Value > 0 |
| INT | Tetrahedral Intermediate | Value < TS1 |
| TS2 | Transition state for leaving group departure | Value > INT |
| P | Products (this compound + ethanol) | Value < 0 |
Note: The values in the table are illustrative and would need to be determined through specific DFT calculations for the reaction of 3,4-dichloroaniline and diethyl malonate.
Analytical Methodologies for the Characterization and Quantification of Ethyl 3 ,4 Dichloromalonanilate
Chromatographic Techniques for Purity Assessment and Mixture Separation
Chromatography is an indispensable tool in chemical analysis, allowing for the separation, identification, and quantification of components within a mixture. For Ethyl 3',4'-dichloromalonanilate, various chromatographic methods are applicable, each serving a distinct purpose in its analytical workflow.
High-Performance Liquid Chromatography (HPLC) is a premier technique for the purity assessment and quantification of non-volatile and thermally sensitive compounds like this compound. The development of a robust HPLC method is a critical step in its analysis.
Method Development: The development of an HPLC method for this compound would typically involve a systematic optimization of several parameters to achieve a good separation with well-defined peaks. A reverse-phase HPLC method is often suitable for compounds of this nature. The selection of a stationary phase, such as a C18 column, is a common starting point due to its versatility in separating moderately polar to non-polar compounds. researchgate.net
The mobile phase composition is a crucial parameter to optimize. A gradient elution using a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphoric acid solution) and an organic solvent like acetonitrile (B52724) or methanol (B129727) is generally effective. helixchrom.comresearchgate.net For instance, a gradient could start with a higher proportion of the aqueous phase and gradually increase the organic solvent concentration to elute the compound of interest and any less polar impurities. The UV detector is typically set at a wavelength where the analyte exhibits maximum absorbance, which for aromatic compounds is often in the range of 254-280 nm. researchgate.net
Validation: Once a suitable method is developed, it must be validated to ensure its reliability, accuracy, and precision. chula.ac.th Method validation would encompass the following parameters:
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. mdpi.com A calibration curve would be generated by plotting the peak area against a series of known concentrations of a reference standard.
Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies, where a known amount of the analyte is added to a blank matrix and the recovery percentage is calculated. researchgate.net
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy. mdpi.com
An illustrative HPLC method for a structurally similar compound, such as a substituted anilide, is presented in the table below.
Table 1: Illustrative HPLC Parameters for the Analysis of a Substituted Anilide
| Parameter | Value |
|---|---|
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | A: 0.1% Acetic Acid in WaterB: Acetonitrile |
| Gradient | 0-20 min: 30-70% B20-25 min: 70% B25-30 min: 70-30% B |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 270 nm |
| Injection Volume | 10 µL |
| Column Temperature | 27°C |
This table is illustrative and based on typical parameters for related compounds. chula.ac.th
Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. While this compound itself may have limited volatility, GC can be employed to analyze for volatile impurities or related substances that may be present from its synthesis, such as residual starting materials or by-products like dichloroaniline isomers. oup.comacs.org
For the analysis of chlorinated aromatic compounds, a capillary column with a non-polar or medium-polarity stationary phase, such as a DB-5ms or equivalent, is often used. researchgate.netd-nb.info A flame ionization detector (FID) can be used for general-purpose analysis, while an electron capture detector (ECD) offers high sensitivity for halogenated compounds. chromatographyonline.com For definitive identification, coupling the GC to a mass spectrometer (GC-MS) is the preferred method, as it provides both retention time and mass spectral data. nih.govresearchgate.net
The operating conditions, including the oven temperature program, injector temperature, and carrier gas flow rate, must be optimized to achieve good separation of the target analytes. acs.orgrsc.org
Table 2: Illustrative GC-MS Parameters for the Analysis of Dichloroaniline Isomers
| Parameter | Value |
|---|---|
| Column | DB-17ms or equivalent |
| Carrier Gas | Helium |
| Injector Temperature | 250°C |
| Oven Program | 60°C (hold 2 min), then ramp to 250°C at 10°C/min |
| Detector | Mass Spectrometer (Scan mode) |
| Ionization Mode | Electron Ionization (EI) |
This table is illustrative and based on typical parameters for the analysis of related chlorinated aromatic compounds. researchgate.net
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique that is invaluable for monitoring the progress of a chemical reaction. nih.govfoliamedica.bg In the synthesis of this compound, TLC can be used to track the consumption of the starting materials and the formation of the product. chemicalbook.comgoogle.com
A TLC plate, typically coated with silica (B1680970) gel, is spotted with the reaction mixture at different time intervals. The plate is then developed in a chamber containing a suitable mobile phase, which is usually a mixture of a non-polar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate). nih.govtandfonline.com The separated spots are visualized under UV light, where aromatic compounds often appear as dark spots on a fluorescent background. sigmaaldrich.com By comparing the spots of the reaction mixture to those of the starting materials and a pure sample of the product, the progress of the reaction can be qualitatively assessed. The disappearance of the starting material spots and the appearance of the product spot indicate the completion of the reaction. researchgate.net
Table 3: Illustrative TLC System for Monitoring the Synthesis of an Anilide
| Parameter | Value |
|---|---|
| Stationary Phase | Silica Gel 60 F254 |
| Mobile Phase | Hexane:Ethyl Acetate (7:3, v/v) |
| Visualization | UV light (254 nm) |
| Rf of Starting Material (e.g., Aniline) | ~0.5 |
| Rf of Product (e.g., Anilide) | ~0.3 |
This table is illustrative and based on typical systems for related anilide syntheses. foliamedica.bg
Thermal Analysis Techniques for Stability Assessment
Thermal analysis techniques are used to study the physical and chemical properties of materials as they are heated or cooled. For this compound, these methods provide crucial information about its thermal stability, decomposition behavior, and phase transitions. azom.comri.se
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. kabkom.com.tr This technique is used to determine the thermal stability of a compound and to study its decomposition pathways. illinois.edu
A TGA thermogram of this compound would show the temperature at which the compound begins to decompose, indicated by a loss of mass. The decomposition of halogenated organic compounds can be a complex process, potentially involving the loss of different functional groups at various temperatures. researchgate.net For instance, the initial mass loss might correspond to the cleavage of the ethyl ester group, followed by the degradation of the anilide linkage and the aromatic core at higher temperatures. royalsocietypublishing.org The presence of chlorine atoms can also influence the decomposition mechanism. nih.govroyalsocietypublishing.orgnih.gov The final residue at the end of the analysis can also provide information about the decomposition products. researchgate.net
Coupling the TGA instrument to a mass spectrometer (TGA-MS) or a Fourier-transform infrared spectrometer (TGA-FTIR) can provide real-time analysis of the evolved gases, helping to identify the decomposition products and elucidate the decomposition pathway. ardena.com
Table 4: Illustrative TGA Data for a Halogenated Aromatic Amide
| Temperature Range (°C) | Mass Loss (%) | Probable Evolved Species |
|---|---|---|
| 150 - 250 | ~15% | Ethanol (B145695), CO2 (from ester) |
| 250 - 400 | ~45% | Dichloroaniline fragments |
| > 400 | ~30% | Further aromatic fragmentation |
| Final Residue at 600°C | ~10% | Carbonaceous material |
This table is illustrative and based on the expected decomposition of structurally similar compounds. researchgate.netresearchgate.net
Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the heat flow into or out of a sample as a function of temperature or time. It is used to determine the melting point, glass transition temperature, and other phase transitions of a material. rdd.edu.iquobaghdad.edu.iq
A DSC thermogram of this compound would show an endothermic peak corresponding to its melting point. The sharpness and temperature of the melting peak can be an indicator of the compound's purity; impurities typically broaden the melting range and lower the melting point. The enthalpy of fusion, calculated from the area of the melting peak, is a characteristic thermodynamic property of the compound. ijacskros.com DSC can also be used to study polymorphism, which is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs will exhibit different melting points and enthalpies of fusion. For aromatic amides and esters, DSC can reveal information about their crystallinity and thermal behavior upon heating and cooling cycles. researchgate.netnih.gov
Table 5: Illustrative DSC Data for a Substituted Aromatic Amide
| Parameter | Value |
|---|---|
| Heating Rate | 10°C/min |
| Atmosphere | Nitrogen |
| Melting Onset | 145°C |
| Melting Peak | 150°C |
| Enthalpy of Fusion (ΔHfus) | 120 J/g |
| Decomposition Onset | > 250°C (exothermic) |
This table is illustrative and based on typical data for related aromatic amide compounds.
Electrochemical Methods for Redox Characterization
Cyclic voltammetry (CV) is a principal technique for characterizing the redox properties of such compounds. ossila.comunt.edu In a typical CV experiment, the potential is swept linearly from a starting potential to a switching potential and then back again. unt.edu The resulting plot of current versus potential, known as a cyclic voltammogram, provides information on the oxidation and reduction potentials of the analyte. ossila.combasinc.com
For aniline (B41778) and its derivatives, the initial electrochemical step is typically a one-electron oxidation of the amino group, leading to the formation of a radical cation. researchgate.net This process is often irreversible or quasi-reversible, depending on the stability of the radical cation and its subsequent chemical reactions, such as dimerization. researchgate.netbasinc.com The presence of electron-withdrawing chloro-substituents on the aniline ring, as in the case of this compound, is expected to shift the oxidation potential to more positive values compared to unsubstituted aniline. rsc.org
Studies on the electrochemical oxidation of various chloroanilines in acetonitrile have shown that the oxidation mechanism can be complex, involving dimerization and further reactions of the generated intermediates. researchgate.net For instance, the oxidation of 2,4-dichloroaniline (B164938) involves the elimination of the para-chloro substituent and subsequent dimerization. researchgate.net It is plausible that the electrochemical oxidation of this compound would follow a similar pathway, initiated by the oxidation of the secondary amine.
A hypothetical cyclic voltammogram for this compound would likely exhibit an anodic peak corresponding to the oxidation of the 3,4-dichloroaniline (B118046) group. The exact potential of this peak would be influenced by the solvent system, the supporting electrolyte, and the scan rate. Based on data for related compounds like 2,4-dichloroaniline and 3,4-dichloroaniline, the oxidation potential can be anticipated in the range of +0.8 V to +1.2 V versus a standard reference electrode in a non-aqueous solvent like acetonitrile. researchgate.netrsc.org
Table 1: Comparative Oxidation Potentials of Related Aniline Derivatives
| Compound | Oxidation Potential (V) vs. Ag/AgCl | Solvent | Notes |
| Aniline | ~0.6 V | Acetonitrile | Reversible to quasi-reversible |
| 4-Chloroaniline | ~0.9 V | Acetonitrile | Irreversible oxidation |
| 2,4-Dichloroaniline | ~1.0 V | Acetonitrile | Complex irreversible oxidation with dimerization |
| 3,4-Dichloroaniline | ~0.95 V | Acetonitrile | Irreversible oxidation |
Note: The data in this table is based on literature values for related compounds and serves as an estimation for the electrochemical behavior of this compound. The exact redox potentials for this compound would need to be determined experimentally.
Chiral Chromatography for Enantiomeric Purity Determination (if applicable)
Chiral chromatography is a powerful technique used to separate enantiomers, which are non-superimposable mirror images of a chiral molecule. wikipedia.org This separation is crucial in many fields, particularly in the pharmaceutical industry, where enantiomers can have different physiological effects. pdx.edu The principle of chiral chromatography relies on the differential interaction of enantiomers with a chiral stationary phase (CSP) or a chiral mobile phase additive. sigmaaldrich.com
For a molecule to be chiral and thus separable by chiral chromatography, it must possess a chiral center or exhibit another form of chirality, such as axial or planar chirality. wikipedia.orglibretexts.org A chiral center is typically a carbon atom bonded to four different substituent groups. libretexts.orgkhanacademy.org
Upon examination of the chemical structure of this compound, it is evident that the molecule does not possess a chiral center. The carbon atom of the malonate group that is bonded to the nitrogen of the dichloroaniline is also bonded to two hydrogen atoms (as part of the CH2 group), and therefore does not have four different substituents. Consequently, this compound is an achiral molecule.
Since this compound is achiral, it does not exist as a pair of enantiomers. Therefore, the application of chiral chromatography for the determination of enantiomeric purity is not applicable to this compound. Standard chromatographic techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) with achiral stationary phases would be suitable for its purification and quantification.
Table 2: Analysis of Chirality for this compound
| Feature | Analysis |
| Presence of a Chiral Center | No. The key carbon atom in the malonate chain is bonded to two hydrogen atoms, not four different groups. |
| Existence of Enantiomers | No. As an achiral molecule, it does not have enantiomers. |
| Applicability of Chiral Chromatography | Not applicable. Chiral chromatography is used for the separation of enantiomers. |
No Publicly Available Research Found for this compound
Despite a comprehensive search of scientific databases and publicly available literature, there is currently no specific research data available for the chemical compound "this compound." Consequently, it is not possible to provide a detailed article on its emerging research directions and future outlook as requested.
The exploration for information covering the design and synthesis of its functional derivatives, novel chemical transformations, integration into materials science, or the application of machine learning in predicting its properties and synthesis has yielded no specific results for this particular compound. Similarly, a discussion on the challenges and opportunities in the field of dichloro-substituted malonanilate research cannot be substantiated without foundational studies on representative molecules like this compound.
Scientific literature does contain information on related, but structurally distinct, malonanilate derivatives. For instance, research exists on the synthesis and biological activities of other substituted malonanilates. However, the specific 3',4'-dichloro substitution pattern on the anilide ring of the ethyl ester of malonic acid is not described in the accessible scientific domain.
This lack of information prevents a scientifically accurate and informative discussion on the topics outlined in the user's request. Any attempt to create such an article would be purely speculative and would not meet the criteria of being based on verifiable research findings.
It is possible that research on this compound exists in proprietary corporate databases or has been synthesized as part of a larger, unpublished study. However, until such information is made publicly available through patents or peer-reviewed publications, a detailed scientific article on this specific compound cannot be generated.
Q & A
Q. What are the optimal reaction conditions for synthesizing Ethyl 3',4'-dichloromalonanilate to maximize yield?
- Methodological Answer : Synthesis typically involves nucleophilic aromatic substitution (NAS) or condensation reactions between malonyl chloride derivatives and dichloro-substituted anilines. Key parameters include:
- Temperature : Maintain 60–80°C to balance reactivity and side-product formation.
- Catalysts : Use Lewis acids (e.g., AlCl₃) or base catalysts (e.g., pyridine) to enhance NAS efficiency .
- Solvent : Polar aprotic solvents (e.g., DMF or THF) improve solubility of dichloroaniline intermediates.
Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate eluent) and optimize stoichiometry (1:1.2 molar ratio of malonyl chloride to dichloroaniline).
Q. Which analytical techniques are most reliable for confirming the purity and structural integrity of this compound?
- Methodological Answer : Combine orthogonal methods:
- NMR Spectroscopy : ¹H/¹³C NMR to verify substitution patterns (e.g., aromatic protons at δ 7.2–7.8 ppm for dichloro groups).
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify purity >98% .
- Mass Spectrometry (ESI-MS) : Confirm molecular ion peaks ([M+H]⁺ at m/z ~308) and fragmentation patterns.
Cross-validate results with elemental analysis (C, H, N, Cl) for stoichiometric confirmation.
Q. How can researchers mitigate hydrolysis of this compound during storage?
- Methodological Answer : Hydrolysis susceptibility arises from the ester and amide bonds. Strategies include:
- Storage Conditions : Use desiccated, amber vials at –20°C under inert gas (N₂/Ar) to limit moisture and photodegradation.
- Stabilizers : Add 0.1% w/w desiccants (e.g., molecular sieves) or antioxidants (e.g., BHT) to formulations .
Periodically reassay stability via accelerated aging studies (40°C/75% RH for 4 weeks) and HPLC analysis.
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of this compound in nucleophilic aromatic substitution (NAS) reactions?
- Methodological Answer : The dichloro substituents act as electron-withdrawing groups, directing NAS to the para position relative to the amide group. Computational studies (DFT/B3LYP) can model charge distribution and transition states:
- Electrostatic Potential Maps : Identify electron-deficient aromatic carbons as reactive sites.
- Kinetic Isotope Effects : Compare reaction rates with deuterated analogs to probe rate-determining steps .
Experimental validation via Hammett plots (σ values for substituents) further quantifies electronic effects.
Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?
- Methodological Answer : Discrepancies often stem from assay variability or structural impurities. Mitigation strategies include:
- Standardized Protocols : Replicate studies under controlled conditions (e.g., OECD guidelines for cytotoxicity assays).
- Meta-Analysis : Pool data from multiple studies using statistical tools (ANOVA, regression) to identify outliers or confounding variables .
- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., replacing Cl with F) to isolate bioactivity contributors.
Q. What advanced computational models predict the environmental persistence of this compound in aquatic systems?
- Methodological Answer : Use QSAR (Quantitative Structure-Activity Relationship) models parameterized with:
- Hydrolysis Rate Constants : Derived from pH-dependent degradation studies.
- Bioconcentration Factors (BCF) : Estimated via logP calculations (ClogP ≈ 2.8).
Molecular dynamics simulations can model interactions with soil organic matter or microbial enzymes (e.g., esterases) . Validate predictions with microcosm experiments (OECD 309) measuring half-lives under aerobic/anaerobic conditions.
Data Analysis and Experimental Design
Q. How should researchers design dose-response studies to evaluate the phytotoxicity of this compound?
- Methodological Answer : Adopt a factorial design:
- Variables : Concentration gradients (0.1–100 µM), exposure duration (24–72 hrs), and plant species (e.g., Arabidopsis thaliana).
- Endpoints : Chlorophyll content (SPAD-502 meter), root elongation inhibition, and ROS quantification (DCFH-DA assay).
Analyze dose-response curves (logistic regression) to calculate EC₅₀ values and compare with positive controls (e.g., glyphosate) .
Q. What statistical approaches are recommended for analyzing contradictory thermal stability data in this compound?
- Methodological Answer : Apply multivariate analysis:
- Principal Component Analysis (PCA) : Identify clusters in DSC/TGA datasets (e.g., decomposition onset at 180–220°C).
- Error Propagation Analysis : Quantify uncertainties from heating rates (±1°C/min) or sample mass variations.
Reconcile discrepancies by standardizing methodologies (e.g., ASTM E537 for thermal stability testing) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
